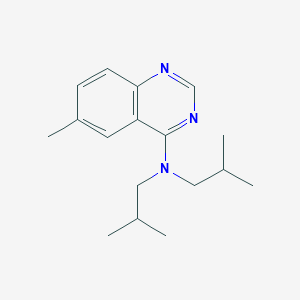

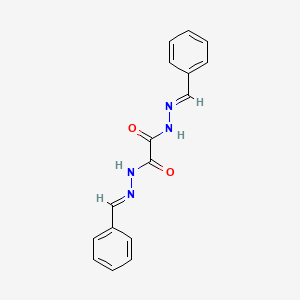

![molecular formula C17H16N2O4 B5508115 ethyl 4-(3,4-dimethyl-6-oxopyrano[2,3-c]pyrazol-1(6H)-yl)benzoate](/img/structure/B5508115.png)

ethyl 4-(3,4-dimethyl-6-oxopyrano[2,3-c]pyrazol-1(6H)-yl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds involves multi-step chemical reactions, often starting with precursors like ethyl benzoates and proceeding through cyclocondensation reactions, stereospecific oxidation, and other specific conditions to achieve the desired molecular framework. For example, potential metabolites of ethyl (E)-4-[2-(3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-1-propenyl] benzoate were synthesized using stereospecific oxidizing agents and conditions, demonstrating the complexity and specificity required in the synthesis of such compounds (Sunthankar et al., 1993).

Molecular Structure Analysis

The molecular structure of ethyl 4-(3,4-dimethyl-6-oxopyrano[2,3-c]pyrazol-1(6H)-yl)benzoate and related compounds is often characterized using spectroscopic methods such as NMR, IR, and X-ray diffraction. These techniques provide detailed information on the geometric parameters, such as bond lengths and angles, as well as the electronic structure of the molecule. For instance, the experimental and theoretical vibrational spectra of similar molecules have been investigated to understand their structural characteristics (İ. Koca et al., 2014).

Chemical Reactions and Properties

Compounds like ethyl 4-(3,4-dimethyl-6-oxopyrano[2,3-c]pyrazol-1(6H)-yl)benzoate participate in various chemical reactions, which can be influenced by their functional groups and molecular structure. For example, reactions with hydrazines or other nucleophiles can lead to the formation of pyrazoles or other heterocyclic structures, demonstrating the compound's reactivity and potential for further chemical transformations (E. I. Mikhed’kina et al., 2009).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystalline structure, are crucial for understanding their behavior in different environments and applications. These properties are often determined through experimental studies, such as single-crystal X-ray diffraction analysis, which provides insights into the molecular conformation and intermolecular interactions within the crystal lattice (M. Danish et al., 2015).

Scientific Research Applications

Synthesis and Characterization

- Ethyl 4-(3,4-dimethyl-6-oxopyrano[2,3-c]pyrazol-1(6H)-yl)benzoate has been synthesized and characterized in various studies. For instance, Sunthankar, Berlin, and Nelson (1990) described its synthesis, noting its activity in assays compared to standard trans-retinoic acid (Sunthankar, Berlin, & Nelson, 1990). Additionally, Naveen et al. (2021) conducted a study on a similar pyrazole derivative, focusing on its synthesis, crystal structure, and antioxidant properties (Naveen et al., 2021).

Molecular and Supramolecular Structures

- Research by Portilla et al. (2007) explored the hydrogen-bonded supramolecular structures of similar substituted pyrazolylbenzoates, highlighting the molecular linkages and dimensional structures (Portilla et al., 2007).

Potential Metabolites and Pharmacological Activities

- The synthesis of potential metabolites of this compound has been explored by Sunthankar et al. (1993), which included various derivatives and their stereospecific oxidizing conditions (Sunthankar et al., 1993). Also, research on related compounds by Mosti et al. (1994) investigated their pharmacological activities, including local anesthetic and platelet antiaggregating activities (Mosti et al., 1994).

Cytotoxic Activity and Antimicrobial Properties

- Deady et al. (2003) explored the cytotoxic activity of carboxamide derivatives of related compounds, highlighting their potential in inhibiting cancer cell growth (Deady et al., 2003). Hassan (2013) investigated the synthesis and antimicrobial activity of pyrazoline and pyrazole derivatives, suggesting their potential in combating bacterial and fungal infections (Hassan, 2013).

Applications in Material Science and Organometallic Chemistry

- Hu et al. (2013) studied novel monomers, including derivatives of the compound, for their electrochemical and electrochromic properties, indicating potential applications in material science (Hu et al., 2013). Brown, Byers, and Canty (1990) synthesized stable organopalladium(IV) complexes using a similar compound, highlighting its relevance in organometallic chemistry (Brown, Byers, & Canty, 1990).

properties

IUPAC Name |

ethyl 4-(3,4-dimethyl-6-oxopyrano[2,3-c]pyrazol-1-yl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4/c1-4-22-17(21)12-5-7-13(8-6-12)19-16-15(11(3)18-19)10(2)9-14(20)23-16/h5-9H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KANDPJYLMSNGPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N2C3=C(C(=CC(=O)O3)C)C(=N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 4-(3,4-dimethyl-6-oxopyrano[2,3-c]pyrazol-1(6H)-yl)benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

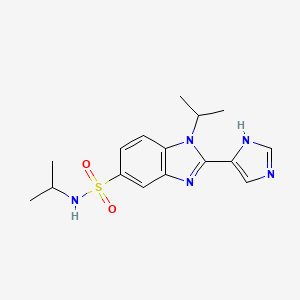

![2-(1,3-benzothiazol-2-yl)-4-({[3-(1H-imidazol-1-yl)propyl]amino}methylene)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5508037.png)

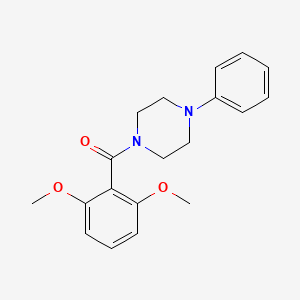

![1-[(4-ethylphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5508040.png)

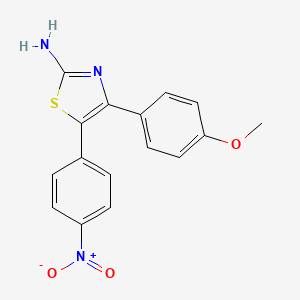

![N-[1-(3-isopropenylphenyl)-1-methylethyl]-1-azepanecarboxamide](/img/structure/B5508041.png)

![3-({4-[(4-methoxyphenoxy)methyl]benzoyl}amino)benzoic acid](/img/structure/B5508054.png)

![N-(2-methoxyethyl)-2-{2-[(5-methyl-2-furyl)methylene]hydrazino}-2-oxoacetamide](/img/structure/B5508055.png)

![3-{2-[(1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethyl}-1,3-oxazinan-2-one](/img/structure/B5508076.png)

![4,4,5,5,5-pentafluoropentyl 4-[(2-methylphenyl)amino]-4-oxobutanoate](/img/structure/B5508105.png)

![2-(2-chlorophenyl)-4-[4-(dimethylamino)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5508123.png)

![8-fluoro-N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methyl-2-quinolinecarboxamide](/img/structure/B5508130.png)